molecular formula C14H12BrN7S B11050411 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11050411
M. Wt: 390.26 g/mol
InChI Key: HCZBOZMUZSRXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that incorporates multiple functional groups, including pyrazole, pyridine, triazole, and thiadiazole moieties. These structural features make it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of intermediate compounds through cyclization, substitution, and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are typically controlled to favor the desired transformation, including specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs with different functional groups.

Scientific Research Applications

6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, pyridine, triazole, and thiadiazole moieties. Examples include:

  • 6-(4-SUBSTITUTED PHENYL)-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)IMIDAZO[2,1-B][1,3,4]THIADIAZOLE
  • 2-(5-(4-CHLOROSTYRYL)-1-(PENTA-1,3-DIEN-2-YL)-1H-PYRAZOL-3-YL)PHENOL

Uniqueness

The uniqueness of 6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12BrN7S

Molecular Weight

390.26 g/mol

IUPAC Name

6-[1-(4-bromo-3-methylpyrazol-1-yl)ethyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H12BrN7S/c1-8-11(15)7-21(19-8)9(2)13-20-22-12(17-18-14(22)23-13)10-4-3-5-16-6-10/h3-7,9H,1-2H3

InChI Key

HCZBOZMUZSRXHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C2=NN3C(=NN=C3S2)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.